molecular formula C15H15NO7 B191523 8-Hydroxyquinoline glucuronide CAS No. 14683-61-5

8-Hydroxyquinoline glucuronide

Cat. No.: B191523
CAS No.: 14683-61-5
M. Wt: 321.28 g/mol
InChI Key: DPEGQJDYRIQRHI-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline glucuronide is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This glucuronide conjugate is formed by the attachment of a glucuronic acid moiety to the 8-hydroxyquinoline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline glucuronide typically involves the glucuronidation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with glucuronic acid or its derivatives under acidic or enzymatic conditions. The reaction can be catalyzed by β-glucuronidase enzymes, which facilitate the transfer of the glucuronic acid moiety to the hydroxyl group of 8-hydroxyquinoline .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes, where β-glucuronidase enzymes are used to catalyze the glucuronidation reaction. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyquinoline glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxyquinoline glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability. This modification allows it to be used effectively in various biological and environmental applications, distinguishing it from other 8-hydroxyquinoline derivatives .

Properties

IUPAC Name

3,4,5-trihydroxy-6-quinolin-8-yloxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO7/c17-10-11(18)13(14(20)21)23-15(12(10)19)22-8-5-1-3-7-4-2-6-16-9(7)8/h1-6,10-13,15,17-19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEGQJDYRIQRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902324
Record name NoName_1564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14683-61-5
Record name 8-Quinolinyl glucuronide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-quinolyl β-D-glucopyranosiduronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxyquinoline glucuronide
Reactant of Route 2
8-Hydroxyquinoline glucuronide
Reactant of Route 3
8-Hydroxyquinoline glucuronide
Reactant of Route 4
8-Hydroxyquinoline glucuronide
Reactant of Route 5
8-Hydroxyquinoline glucuronide
Reactant of Route 6
8-Hydroxyquinoline glucuronide
Customer
Q & A

Q1: How is 8-hydroxyquinoline glucuronide used to detect Escherichia coli in water samples?

A1: this compound serves as an electroactive substrate for the enzyme β-D-glucuronidase, which is produced by E. coli. When E. coli is present in a water sample, it produces β-D-glucuronidase. This enzyme cleaves this compound, releasing 8-hydroxyquinoline []. This cleavage product is electroactive and can be detected using cyclic voltammetry, providing a measurable signal proportional to the E. coli concentration [].

Q2: What is the principle behind using this compound as a diagnostic tool for β-D-glucuronidase activity?

A2: The principle relies on the enzymatic activity of β-D-glucuronidase. This enzyme is known to hydrolyze glucuronide conjugates []. In this specific case, this compound acts as the substrate. The enzyme breaks the bond between 8-hydroxyquinoline and the glucuronide moiety. This cleavage results in the release of free 8-hydroxyquinoline []. By measuring the levels of liberated 8-hydroxyquinoline, one can indirectly assess the activity of β-D-glucuronidase present in a sample [].

Q3: Are there alternative substrates to this compound for detecting β-D-glucuronidase activity?

A3: Yes, other substrates can be used. 6-bromo-2-naphthyl β-D-glucopyruronoside is one example of an alternative substrate for histochemical detection of β-D-glucuronidase []. The choice of substrate depends on the specific application and detection method being employed.

Q4: What are the advantages of using the this compound-based method for E. coli detection in water samples?

A4: The method offers several advantages:

  • Sensitivity: It can detect very low concentrations of E. coli, even down to a single colony-forming unit [].
  • Specificity: The method demonstrates high specificity towards E. coli and does not show interference from other bacterial strains tested [].
  • Simplicity: The procedure involves only a few steps: filtration, incubation, and voltammetric analysis, making it suitable for automation [].
  • Field-adaptable: The method can be incorporated into portable devices for on-site analysis [].

Q5: How does the presence of reactive oxygen species affect the enumeration of E. coli using the this compound method?

A5: Reactive oxygen species can potentially lead to sub-lethal injury in E. coli cells. This injury may impair the bacteria's metabolic activity, including the production of β-D-glucuronidase []. Consequently, using conventional aerobic enumeration conditions might underestimate the actual E. coli count.

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